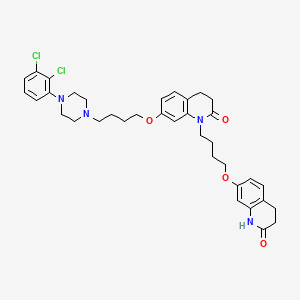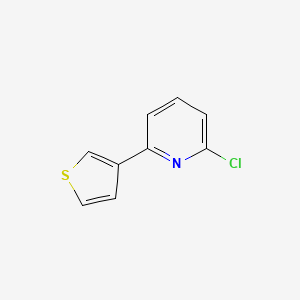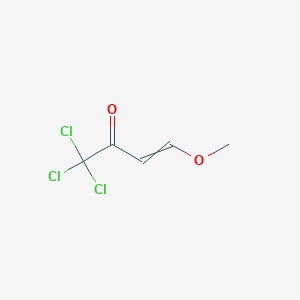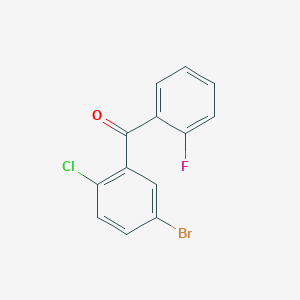
Disilane, 1,2-dichloro-1,1,2,2-tetraphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disilane, 1,2-dichloro-1,1,2,2-tetraphenyl- is a chemical compound with the molecular formula C24H20Cl2Si2. It is a member of the disilane family, characterized by the presence of two silicon atoms connected by a single bond. This compound is notable for its unique structure, which includes two chlorine atoms and four phenyl groups attached to the silicon atoms. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Disilane, 1,2-dichloro-1,1,2,2-tetraphenyl- typically involves the reaction of tetraphenyldisilane with chlorine gas. The reaction is carried out under controlled conditions to ensure the selective chlorination of the silicon atoms. The general reaction can be represented as follows:
[ \text{(C6H5)2Si-Si(C6H5)2} + \text{Cl2} \rightarrow \text{(C6H5)2SiCl-SiCl(C6H5)2} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are optimized to maximize yield and purity. Advanced techniques like distillation and recrystallization are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Disilane, 1,2-dichloro-1,1,2,2-tetraphenyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction can lead to the formation of hydrosilanes.
Common Reagents and Conditions
Substitution: Reagents like Grignard reagents or organolithium compounds are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of disilane derivatives with different functional groups.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of hydrosilanes.
Applications De Recherche Scientifique
Disilane, 1,2-dichloro-1,1,2,2-tetraphenyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential in developing new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Disilane, 1,2-dichloro-1,1,2,2-tetraphenyl- involves its interaction with various molecular targets. The chlorine atoms and phenyl groups play a crucial role in its reactivity. The compound can form stable complexes with metals, which can be utilized in catalysis. The silicon-silicon bond is also a key feature that influences its chemical behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
Disilane, 1,2-dichloro-1,1,2,2-tetramethyl-: Similar structure but with methyl groups instead of phenyl groups.
Disilane, 1,2-dichloro-1,1,2,2-tetrakis(1-methylethyl)-: Contains isopropyl groups instead of phenyl groups.
Uniqueness
Disilane, 1,2-dichloro-1,1,2,2-tetraphenyl- is unique due to the presence of phenyl groups, which impart distinct chemical properties. The phenyl groups enhance the compound’s stability and reactivity, making it suitable for various applications in research and industry.
Propriétés
Numéro CAS |
15288-62-7 |
|---|---|
Formule moléculaire |
C24H20Cl2Si2 |
Poids moléculaire |
435.5 g/mol |
Nom IUPAC |
chloro-[chloro(diphenyl)silyl]-diphenylsilane |
InChI |
InChI=1S/C24H20Cl2Si2/c25-27(21-13-5-1-6-14-21,22-15-7-2-8-16-22)28(26,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
Clé InChI |
VDLATRZLEHZPLC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)([Si](C3=CC=CC=C3)(C4=CC=CC=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl (2E)-3-ethyl-5-[(2R,3S)-3-ethyl-3-methyl-2-oxiranyl]-2-pentenoate](/img/structure/B13435361.png)
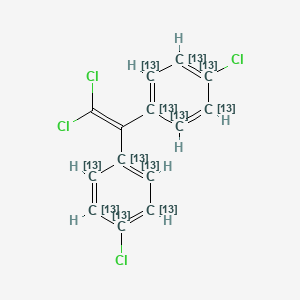
![2-Amino-5-[[4-hydroxy-3-(hydroxymethyl)butyl]amino]-4H-imidazol-4-one](/img/structure/B13435384.png)
